molecular formula C14H17FN2OS B5765291 N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide

Cat. No. B5765291
M. Wt: 280.36 g/mol
InChI Key: TXWIYDMNDCSTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in regulating various cellular processes. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.

Mechanism of Action

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been shown to inhibit cell proliferation, induce cell death, and inhibit tumor growth. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for CK2. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to have low toxicity and can be administered orally. However, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has some limitations, including the potential for off-target effects and the development of drug resistance.

Future Directions

There are several future directions for the development and use of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide. One direction is the development of combination therapies that include N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide and other cancer therapies. Another direction is the evaluation of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide in other diseases, such as Alzheimer's disease and viral infections. Additionally, further research is needed to better understand the mechanisms of action of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide and to identify biomarkers that can be used to predict patient response to the drug.

Synthesis Methods

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process begins with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with cyclohexylamine to form N-cyclohexyl-4-fluorobenzamide. The final step involves the reaction of N-cyclohexyl-4-fluorobenzamide with thiourea to form N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide.

Scientific Research Applications

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including breast, prostate, and pancreatic cancer. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to have potential therapeutic applications in other diseases, such as Alzheimer's disease and viral infections.

properties

IUPAC Name

N-(cyclohexylcarbamothioyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWIYDMNDCSTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(cyclohexylcarbamothioyl)-4-fluorobenzamide

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